3-Ethylbiphenyl

Description

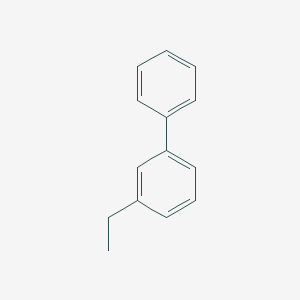

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-2-12-7-6-10-14(11-12)13-8-4-3-5-9-13/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXKTWJQSHBZIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073353 | |

| Record name | 1,1'-Biphenyl, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5668-93-9 | |

| Record name | 3-Ethylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005668939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylbiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J63C0SW912 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethylbiphenyl: Structure, Properties, Synthesis, and Applications

Abstract

3-Ethylbiphenyl is an aromatic hydrocarbon belonging to the biphenyl class of compounds, characterized by two phenyl rings linked by a single carbon-carbon bond with an ethyl substituent at the meta-position of one ring. This guide provides a comprehensive technical overview of this compound, covering its fundamental chemical and physical properties, established synthetic methodologies, spectroscopic signature, chemical reactivity, and safety protocols. We delve into the causality behind synthetic choices, such as the preference for palladium-catalyzed cross-coupling reactions, and explore the molecule's reactivity in the context of electrophilic aromatic substitution. This document is intended to serve as a foundational resource for professionals engaged in organic synthesis, medicinal chemistry, and materials science, providing both theoretical insights and practical, field-proven protocols.

Introduction: Understanding the Biphenyl Scaffold

Biphenyl and its derivatives are a cornerstone in modern organic chemistry and materials science. The unique electronic and structural properties of the biphenyl moiety—arising from the conjugated system across two phenyl rings—make it a privileged scaffold in the design of liquid crystals, advanced polymers, and biologically active molecules. The rotational freedom around the central C-C bond allows for conformational flexibility, which can be critical for molecular recognition in biological systems.

This compound (CAS: 5668-93-9) is a specific, non-symmetrical derivative. The introduction of an ethyl group at the 3-position breaks the symmetry of the parent biphenyl molecule, influencing its physical properties like melting and boiling points and modulating its chemical reactivity. The ethyl group, being a weak electron-donating group, subtly alters the electronic landscape of the substituted ring, thereby directing the regioselectivity of further chemical transformations. Understanding these nuances is critical for its effective utilization as a synthetic intermediate.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. These properties dictate the conditions required for its storage, handling, and application in reactions.

Nomenclature and Structure

The compound is systematically named based on IUPAC conventions, though several synonyms are used in commercial and laboratory settings.[1][2]

| Identifier | Value |

| IUPAC Name | 1-ethyl-3-phenylbenzene[1] |

| Synonyms | 3-Ethyl-1,1'-biphenyl, m-ethylbiphenyl[3][4] |

| CAS Number | 5668-93-9[2][5] |

| Molecular Formula | C₁₄H₁₄[1][2] |

| Molecular Weight | 182.26 g/mol [1][6] |

| InChIKey | HUXKTWJQSHBZIV-UHFFFAOYSA-N[2][5] |

The structure consists of two phenyl rings connected at the 1 and 1' positions, with an ethyl group (-CH₂CH₃) attached to the 3-position of one ring.

Caption: General workflow for the synthesis of this compound via Suzuki Coupling.

Detailed Experimental Protocol: Suzuki Coupling

This protocol is a self-validating system, designed for reproducibility. Each step includes checks and expected outcomes.

-

Reaction Setup (Inert Atmosphere):

-

To a three-necked, oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-ethylphenylboronic acid (1.0 eq), bromobenzene (1.05 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (1-3 mol%).

-

Causality: An inert atmosphere (Nitrogen or Argon) is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. Using a slight excess of the organohalide can help drive the reaction to completion.

-

-

Addition of Reagents:

-

Add a suitable solvent system, typically a mixture of toluene (2 M concentration relative to the boronic acid) and a 2M aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq).

-

Causality: The base is essential for the transmetalation step of the catalytic cycle. A biphasic solvent system (e.g., toluene/water) is common and effective.

-

-

Reaction Execution:

-

Heat the vigorously stirred mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.

-

Trustworthiness: Monitoring ensures the reaction is not stopped prematurely or heated unnecessarily, which could lead to side products. A successful reaction will show the consumption of starting materials and the appearance of a new, less polar spot (the product) on the TLC plate.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Causality: The aqueous wash removes the inorganic base and salts. The brine wash helps to break any emulsions and further dry the organic layer.

-

-

Purification:

-

The crude product is purified via flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes or petroleum ether) or by vacuum distillation to yield this compound as a clear oil.

-

Trustworthiness: Purification is validated by obtaining clean spectroscopic data (NMR) consistent with the target structure and a single peak on GC analysis.

-

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound requires a suite of spectroscopic techniques. The following data are characteristic of the this compound structure.

| Technique | Expected Signature |

| ¹H NMR | Aromatic Region (δ 7.2-7.6 ppm): A complex multiplet pattern corresponding to the 9 aromatic protons. Ethyl Group (Aliphatic Region): A quartet at ~δ 2.7 ppm (2H, -CH₂-) and a triplet at ~δ 1.3 ppm (3H, -CH₃-). The splitting pattern (quartet and triplet) is a definitive indicator of the ethyl group. |

| ¹³C NMR | Aromatic Region (δ 125-145 ppm): Multiple signals for the 12 aromatic carbons. The quaternary carbons involved in the biaryl linkage and the carbon attached to the ethyl group will have distinct chemical shifts. Aliphatic Region: Two signals expected around δ 29 ppm (-CH₂-) and δ 15 ppm (-CH₃-). |

| Infrared (IR) | C-H stretch (aromatic): Peaks just above 3000 cm⁻¹. C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹. C=C stretch (aromatic): Characteristic absorptions in the 1600-1450 cm⁻¹ region. |

| Mass Spec. (MS) | Molecular Ion (M⁺): A strong peak at m/z = 182, corresponding to the molecular weight. Major Fragment: A significant peak at m/z = 167, corresponding to the loss of a methyl group ([M-15]⁺), which is a characteristic fragmentation pattern for ethyl-substituted aromatics. |

Reactivity and Mechanistic Considerations

The chemical behavior of this compound is dominated by the aromatic character of its two phenyl rings.

Electrophilic Aromatic Substitution (SₑAr)

The biphenyl system is more reactive towards electrophiles than benzene itself. [7]This is because the first phenyl ring acts as an electron-donating group, activating the second ring. The ethyl group is also a weak activator and an ortho, para-director.

-

Directing Effects on the Substituted Ring: The ethyl group directs incoming electrophiles to the positions ortho (2- and 4-) and para (6-) to itself. Steric hindrance from the adjacent phenyl group may disfavor substitution at the 2-position.

-

Directing Effects on the Unsubstituted Ring: The ethyl-substituted phenyl ring as a whole activates the second (unsubstituted) ring, directing incoming electrophiles to its ortho (2'-) and para (4'-) positions.

The combination of these effects leads to a mixture of products, with substitution at the 4'- and 6-positions often being favored.

Caption: Regioselectivity in the electrophilic substitution of this compound.

Applications and Areas of Research

While not an end-product itself, this compound is a valuable building block.

-

Organic Intermediate: Its primary use is as an intermediate in the synthesis of more complex molecules. The biphenyl core can be further functionalized to create ligands for catalysis, components for organic light-emitting diodes (OLEDs), or liquid crystal displays.

-

Medicinal Chemistry: Substituted biphenyls are present in numerous pharmaceuticals (e.g., Valsartan, an angiotensin II receptor blocker). This compound can serve as a starting point or fragment for the synthesis of new drug candidates. Patents related to biphenyl structures often cite their potential in developing novel therapeutics. [1][8]

Safety, Handling, and Toxicology

Adherence to safety protocols is non-negotiable when handling any chemical. The GHS classification provides a standardized summary of the known hazards.

GHS Hazard Information

Aggregated GHS information indicates potential hazards, although some reports classify it as not meeting hazard criteria. [1]It is prudent to handle it as a hazardous substance.

| Hazard Class | Statement Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation [1] |

| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage/irritation [1] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation [1] |

| Hazardous to the Aquatic Environment | H400 / H410 | Very toxic to aquatic life with long lasting effects [1] |

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [9][10]Avoid breathing vapors or mist. [9]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and sources of ignition.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.

Conclusion

This compound serves as a quintessential example of a substituted aromatic hydrocarbon, offering a rich platform for chemical exploration and application. Its synthesis is reliably achieved through modern cross-coupling techniques like the Suzuki-Miyaura reaction, a testament to the power of catalytic science. Its reactivity is a predictable consequence of the electronic interplay between its constituent functional groups. For the research scientist or drug development professional, a firm grasp of these principles—from its fundamental properties and synthesis to its reactivity and safe handling—is essential for leveraging this versatile molecule to its full potential in the creation of novel materials and medicines.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79752, this compound. Retrieved from [Link]

-

NIST (National Institute of Standards and Technology). (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST (National Institute of Standards and Technology). (n.d.). This compound. In NIST Chemistry WebBook (SI Units). Retrieved from [Link]

-

NIST (National Institute of Standards and Technology). (n.d.). Reaction thermochemistry data for this compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). This compound (CAS 5668-93-9) Chemical & Physical Properties. Retrieved from [Link]

-

FDA Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

FDA Global Substance Registration System. (n.d.). This compound Overview. Retrieved from [Link]

-

Chemistry Simplified. (2019, December 18). Aromatic Electrophilic Substitution on Biphenyl. YouTube. Retrieved from [Link]

-

Pearson+. (n.d.). Biphenyl is two benzene rings joined by a single bond. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2773591, Ethyl biphenyl-3-carboxylate. Retrieved from [Link]

-

Quora. (2020, September 10). Why is the order of reactivity to electrophilic substitution fluorene > biphenyl > benzene? Retrieved from [Link]

-

Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

- Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town.

-

Pearson+. (2024, July 15). Biphenyl is two benzene rings joined by a single bond. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). GRIGNARD REACTION: SYNTHESIS OF TRIPHENYLCARBINOL. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

ResearchGate. (n.d.). Grignard PDF. Retrieved from [Link]

- Schaller, C. P. (2020). 3-(Biphenyl)

- Callum, J., & Lowary, T. (2001).

-

Capot Chemical. (2025). Material Safety Data Sheet: 3-Ethyl-biphenyl. Retrieved from [Link]

-

Wikipedia. (n.d.). Biphenyl. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79786, 4-Ethylbiphenyl. Retrieved from [Link]

- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.

-

The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

- Verde-Sesto, E., et al. (2017).

Sources

- 1. This compound | C14H14 | CID 79752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [drugfuture.com]

- 4. This compound | 5668-93-9 [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound (CAS 5668-93-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. quora.com [quora.com]

- 8. 4-Ethylbiphenyl | C14H14 | CID 79786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. capotchem.com [capotchem.com]

3-Ethylbiphenyl CAS number 5668-93-9 details

An In-Depth Technical Guide to 3-Ethylbiphenyl (CAS 5668-93-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of this compound (CAS No. 5668-93-9), a substituted aromatic hydrocarbon. Intended for professionals in chemical research and pharmaceutical development, this guide synthesizes critical data on its physicochemical properties, outlines a robust and validated synthetic protocol, details its analytical and spectroscopic profile, discusses its applications as a synthetic intermediate, and provides essential safety and handling information. The content is structured to deliver not just data, but also expert insights into the practical application and scientific rationale behind the methodologies presented.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 1-ethyl-3-phenylbenzene, is a biphenyl derivative with the chemical formula C₁₄H₁₄.[1][2] It belongs to the class of aromatic hydrocarbons and serves as a valuable building block in organic synthesis.[3] Its core structure consists of two phenyl rings linked by a single bond, with an ethyl substituent at the meta-position of one ring.

Key Identifiers

| Identifier | Value |

| CAS Number | 5668-93-9[1] |

| Molecular Formula | C₁₄H₁₄[1] |

| Molecular Weight | 182.26 g/mol [1] |

| IUPAC Name | 1-ethyl-3-phenylbenzene[1] |

| Synonyms | 3-Ethyl-1,1'-biphenyl, m-ethylbiphenyl[1] |

| InChI Key | HUXKTWJQSHBZIV-UHFFFAOYSA-N[1] |

| SMILES | CCC1=CC(=CC=C1)C2=CC=CC=C2[4] |

Physicochemical Data

The physical state of this compound is a colorless to almost colorless clear liquid.[3] Its properties make it suitable for a range of chemical transformations, particularly those requiring organic solvents.

| Property | Value | Source(s) |

| Appearance | Colorless to Light Yellow Liquid | [3] |

| Melting Point | -27 °C (245.58 K) | [2] |

| Boiling Point | 284 °C (559.11 K) at 760 mmHg | [2] |

| Density | ~1.00 g/cm³ | [2] |

| Purity (Commercial) | >98.0% (by GC) | [3] |

| LogP (Octanol/Water) | 4.3 (Computed) | [1] |

Synthesis and Purification

The construction of the biaryl scaffold is a cornerstone of modern organic synthesis. For this compound, the Suzuki-Miyaura cross-coupling reaction represents the most efficient and reliable synthetic strategy. This palladium-catalyzed reaction forms a C-C bond between an aryl halide and an arylboronic acid, offering high functional group tolerance and excellent yields.

Recommended Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol details the synthesis of this compound from 3-ethylphenylboronic acid and bromobenzene.

Reactants:

-

3-Ethylphenylboronic acid

-

Bromobenzene

-

Palladium(II) Acetate [Pd(OAc)₂]

-

Triphenylphosphine [P(Ph)₃]

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Water

Protocol:

-

Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add 3-ethylphenylboronic acid (1.2 mmol), bromobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).

-

Solvent and Base Addition: Add toluene (20 mL) followed by a 2M aqueous solution of potassium carbonate (K₂CO₃) (10 mL). The biphasic mixture is stirred vigorously.

-

Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to ensure an oxygen-free environment, which is critical for preventing the degradation of the palladium(0) catalyst formed in situ.

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

-

Workup and Extraction: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Dilute with ethyl acetate (30 mL) and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with hexanes, to afford this compound as a pure, colorless liquid.

Rationale for Choices:

-

Catalyst System: The combination of Pd(OAc)₂ and P(Ph)₃ generates the active Pd(0) catalyst in situ. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.

-

Base and Solvent: Aqueous potassium carbonate is a cost-effective and efficient base for activating the boronic acid. The toluene/water biphasic system is standard for Suzuki couplings, allowing for easy product extraction.

Synthesis and Purification Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the final, purified product.

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic and Analytical Profile

Characterization of this compound is achieved through a combination of chromatographic and spectroscopic techniques. While publicly available experimental spectra are scarce, the expected profile can be reliably predicted based on its structure and data from analogous compounds.

Gas Chromatography (GC)

GC is an excellent method for assessing the purity of this compound. Kovats retention indices, which normalize retention times, have been experimentally determined.

| Column Type (Stationary Phase) | Temperature (°C) | Kovats Index (I) | Source(s) |

| Capillary, Apiezon L (non-polar) | 200 | 1628 | [5] |

| Capillary, SP-1000 (polar) | 200 | 2190 | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted, 500 MHz, CDCl₃): The proton NMR spectrum is expected to show four distinct signal regions.

-

δ 7.25-7.60 (m, 9H): A complex multiplet region corresponding to the nine protons on the two aromatic rings.

-

δ 2.71 (q, J = 7.6 Hz, 2H): A quartet representing the two benzylic protons of the ethyl group (-CH₂-).

-

δ 1.28 (t, J = 7.6 Hz, 3H): A triplet representing the three methyl protons of the ethyl group (-CH₃).

-

-

¹³C NMR (Predicted, 125 MHz, CDCl₃): Due to symmetry, 10 distinct signals are expected in the carbon NMR spectrum.

-

δ 144.5, 141.5, 141.2, 138.0 (Ar C): Quaternary (non-protonated) aromatic carbons.

-

δ 128.8, 128.5, 127.3, 127.2, 126.0 (Ar C-H): Protonated aromatic carbons.

-

δ 29.0 (-CH₂-): Benzylic carbon.

-

δ 15.5 (-CH₃): Methyl carbon.

-

Mass Spectrometry (MS)

In Electron Ionization (EI) Mass Spectrometry, this compound is expected to show a prominent molecular ion and a characteristic fragmentation pattern.

-

Molecular Ion (M⁺•): A strong peak at m/z = 182 , corresponding to the molecular weight of the compound. Aromatic systems are stable, leading to a readily observable molecular ion.[6]

-

Base Peak: The most intense peak is expected at m/z = 167 . This corresponds to the loss of a methyl radical (•CH₃, 15 Da) via cleavage at the benzylic position, which is highly favorable as it forms a stable secondary benzylic carbocation.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

3100-3000 cm⁻¹: Aromatic C-H stretching.

-

2970-2850 cm⁻¹: Aliphatic C-H stretching from the ethyl group.

-

1600, 1580, 1475 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

780-740 cm⁻¹ and ~690 cm⁻¹: Strong C-H out-of-plane bending bands, indicative of meta- and mono-substituted benzene rings, respectively.[8]

Applications in Research and Development

This compound is primarily utilized as a synthetic intermediate or building block in the construction of more complex molecules. Its biphenyl core is a privileged scaffold in medicinal chemistry and materials science.

-

Medicinal Chemistry: The biphenyl moiety is present in numerous approved drugs (e.g., Valsartan, Telmisartan). Introducing substituents like the 3-ethyl group allows for fine-tuning of steric and electronic properties, which can modulate a molecule's interaction with biological targets. Researchers can use this compound as a starting point for synthesizing novel drug candidates.

-

Materials Science: Substituted biphenyls are precursors to liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The specific substitution pattern influences the material's physical properties, such as its mesophase behavior or photophysical characteristics.

Safety, Handling, and Toxicology

Proper handling of this compound is essential in a laboratory setting. According to the Globally Harmonized System (GHS), it presents several hazards.[1]

GHS Hazard Statements

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

H410: Very toxic to aquatic life with long-lasting effects.

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its environmental toxicity, it should not be released into drains or waterways.

References

- 1. This compound | C14H14 | CID 79752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. rsc.org [rsc.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sphinxsai.com [sphinxsai.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Ethylbiphenyl: Nomenclature, Synthesis, and Implications in Drug Discovery

This guide provides a comprehensive technical overview of 3-ethylbiphenyl, a substituted aromatic hydrocarbon with significant relevance in synthetic chemistry and as a structural motif in medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this document delineates the precise nomenclature, detailed synthetic methodologies, and analytical characterization of this compound. Furthermore, it explores the broader context of the biphenyl scaffold in drug design, offering insights into its favorable pharmacokinetic properties and therapeutic potential.

IUPAC Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring clarity and lack of ambiguity. For substituted biphenyls, the nomenclature rules are critical for defining the precise arrangement of substituents on the two phenyl rings.

1.1. Defining the Parent Structure: Biphenyl

The parent structure, biphenyl, consists of two benzene rings connected by a single covalent bond. For nomenclature purposes, the carbon atoms of one ring are numbered 1 to 6, while the carbons of the second ring are numbered 1' to 6'. The points of attachment of the two rings are designated as 1 and 1'. While "biphenyl" is commonly used, the preferred IUPAC name is 1,1'-biphenyl .

1.2. Locating the Substituent: this compound

In the case of this compound, an ethyl group (-CH₂CH₃) is attached to the third carbon atom of one of the phenyl rings. Therefore, the unambiguous and correct IUPAC name for this compound is 3-ethyl-1,1'-biphenyl . However, in many contexts, it is commonly referred to as this compound.

1.3. Chemical and Physical Properties

This compound is a colorless liquid with the chemical formula C₁₄H₁₄ and a molecular weight of 182.26 g/mol .[1] Its structural and physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄ | |

| Molecular Weight | 182.26 g/mol | |

| CAS Number | 5668-93-9 | |

| Appearance | Colorless liquid | |

| Boiling Point | 295-297 °C | |

| Density | 0.99 g/cm³ |

Synthesis of this compound: Key Methodologies

The synthesis of unsymmetrical biphenyls like this compound is a cornerstone of modern organic synthesis. Two of the most powerful and widely employed methods are the Suzuki-Miyaura coupling and the Grignard reaction. The choice between these methods often depends on the availability of starting materials, functional group tolerance, and desired scale of the reaction.

2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. This Nobel Prize-winning reaction is renowned for its mild reaction conditions, high functional group tolerance, and commercial availability of a wide range of building blocks.

A plausible synthetic route to this compound via Suzuki coupling would involve the reaction of 3-ethylphenylboronic acid with bromobenzene, or alternatively, phenylboronic acid with 3-bromoethylbenzene.

Figure 1: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethylphenylboronic acid (1.0 eq), bromobenzene (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). To this, add a base, such as sodium carbonate (2.0 eq).

-

Reaction Execution: The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

2.2. Grignard Reaction

The Grignard reaction is a classic organometallic reaction involving the addition of an organomagnesium halide (Grignard reagent) to an electrophile. For the synthesis of biphenyls, a common approach is the coupling of a Grignard reagent with an aryl halide, often catalyzed by a transition metal.

A potential Grignard-based synthesis of this compound could involve the reaction of 3-ethylphenylmagnesium bromide with bromobenzene in the presence of a suitable catalyst.

Sources

Molecular weight and formula of 3-Ethylbiphenyl

An In-depth Technical Guide to 3-Ethylbiphenyl: Properties, Synthesis, and Characterization

Introduction

Biphenyl and its substituted derivatives represent a cornerstone class of aromatic compounds utilized extensively in organic synthesis, materials science, and as intermediates in the pharmaceutical and agrochemical industries.[1][2][3] Among these, alkylated biphenyls are of particular interest due to their applications as heat transfer fluids and dye carriers.[2] This guide provides a comprehensive technical overview of this compound, a specific isomer whose physicochemical properties, synthesis, and analytical characterization are critical for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, the intent of this document is not merely to present data, but to provide a foundational understanding of the principles governing the behavior and synthesis of this molecule. We will explore not just the "what" but the "why"—delving into the causality behind experimental choices to ensure that the described protocols are not just recipes, but self-validating systems grounded in robust scientific principles.

Physicochemical and Structural Properties

This compound is an organic compound featuring a biphenyl core with an ethyl group substituted at the meta-position of one of the phenyl rings.[4][5][6] This substitution pattern dictates its physical properties and chemical reactivity. The presence of the flexible ethyl group and the rotatable bond between the two phenyl rings gives the molecule its characteristic conformational properties.

Core Data Summary

All quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄ | PubChem[4], NIST[5] |

| Molecular Weight | 182.26 g/mol | PubChem[4], NIST[5] |

| CAS Number | 5668-93-9 | PubChem[4], NIST[5] |

| IUPAC Name | 1-ethyl-3-phenylbenzene | PubChem[4] |

| Synonyms | m-ethylbiphenyl, 3-Ethyl-1,1'-biphenyl | PubChem[4] |

| Melting Point | -27 °C | ChemicalBook[7] |

| Boiling Point | 284 °C (at 760 mmHg) | ChemicalBook[7] |

| Appearance | Light yellow liquid | Thermo Fisher Scientific[8] |

| Density | 1.010 g/cm³ | Thermo Fisher Scientific[8] |

Synthesis of this compound: A Strategic Approach

The synthesis of a specifically substituted biphenyl like the 3-isomer requires a regioselective strategy. While classical methods like Friedel-Crafts alkylation of biphenyl can produce ethylbiphenyls, they typically result in a mixture of ortho-, meta-, and para-isomers, along with poly-alkylated products, making purification challenging and yields of the desired meta-isomer low.[1][9][10]

For this reason, a modern cross-coupling reaction is the superior and authoritative method for the unambiguous synthesis of this compound. The Suzuki-Miyaura coupling reaction stands out for its high tolerance of functional groups, mild reaction conditions, and, most importantly, its precise control of regiochemistry.[11][12]

Recommended Synthetic Pathway: Suzuki-Miyaura Coupling

The core of this synthesis is the palladium-catalyzed reaction between an organoboron compound and an organohalide.[11][13] To synthesize this compound, the most logical disconnection is between the two phenyl rings, leading to two potential reactant pairs:

-

3-Ethylphenylboronic acid and Bromobenzene

-

Phenylboronic acid and 3-Bromoethylbenzene

Both routes are viable. Here, we detail the protocol for the first pair.

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful execution relies on the principles of inert atmosphere to protect the catalyst and proper stoichiometry.

-

Vessel Preparation: A three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, is oven-dried and allowed to cool to room temperature under a stream of nitrogen. Causality: The palladium(0) catalyst is sensitive to oxygen, and moisture can interfere with the reaction; hence, anhydrous and inert conditions are critical for catalytic turnover.[11]

-

Reagent Addition: To the flask, add 3-ethylphenylboronic acid (1.0 eq), bromobenzene (1.05 eq), and a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq). Add a solvent system, typically a 4:1 mixture of toluene and water.[13] Causality: The base is essential for the transmetalation step of the catalytic cycle. A biphasic solvent system is often used to dissolve both the organic reactants and the inorganic base.

-

Degassing: The reaction mixture is thoroughly degassed by bubbling nitrogen through the solution for 15-20 minutes. Causality: Removing dissolved oxygen is paramount to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Catalyst Introduction: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq) is added to the flask under a positive pressure of nitrogen.

-

Reaction Execution: The mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 4-12 hours.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or by taking small aliquots for Gas Chromatography-Mass Spectrometry (GC-MS) analysis to confirm the consumption of the starting materials.

-

Workup:

-

Once the reaction is complete, it is cooled to room temperature.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted three times with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using hexane as the eluent, to yield pure this compound.

Spectroscopic Characterization and Analysis

Confirming the identity and purity of the synthesized this compound is a critical step, achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is highly diagnostic.

-

Aromatic Region (δ 7.0-7.6 ppm): A complex series of multiplets will be observed corresponding to the 9 aromatic protons. The protons on the unsubstituted ring will appear similarly to those in benzene, while the protons on the ethyl-substituted ring will show distinct splitting patterns influenced by the meta-ethyl group.

-

Ethyl Group (Aliphatic Region): A quartet corresponding to the two methylene protons (-CH₂-) is expected around δ 2.7 ppm, coupled to the methyl protons. A triplet corresponding to the three methyl protons (-CH₃) is expected around δ 1.3 ppm, coupled to the methylene protons.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton.

-

Aromatic Region (δ 120-145 ppm): Signals for the 12 aromatic carbons will be present. Four of these will be quaternary (no attached protons).

-

Aliphatic Region: Two distinct signals will appear for the ethyl group: one for the -CH₂- carbon (around δ 29 ppm) and one for the -CH₃ carbon (around δ 15 ppm).

-

Mass Spectrometry (MS)

When analyzed by GC-MS, this compound will show a clear molecular ion peak.

-

Molecular Ion (M⁺): A strong peak at m/z = 182, corresponding to the molecular weight of C₁₄H₁₄.

-

Key Fragmentation: The most prominent fragmentation pattern is the benzylic cleavage to lose a methyl group (CH₃), resulting in a stable secondary benzylic carbocation. This will produce a strong peak at m/z = 167 ([M-15]⁺). Further fragmentation of the biphenyl core may also be observed.

Infrared (IR) Spectroscopy

The IR spectrum provides information on the functional groups present.

-

~3050-3030 cm⁻¹: Aromatic C-H stretching.

-

~2965-2850 cm⁻¹: Aliphatic C-H stretching from the ethyl group.

-

~1600, 1480, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~780 and ~700 cm⁻¹: Strong bands corresponding to C-H out-of-plane bending, which are characteristic of meta- and mono-substituted benzene rings, respectively.

Analytical Workflow: GC-MS Protocol

Caption: Standard workflow for GC-MS analysis of this compound.

Applications and Toxicological Considerations

Industrial and Research Applications

Alkylated biphenyls, including this compound, have been utilized in several industrial applications:

-

Heat Transfer Fluids: Their high boiling points and thermal stability make them suitable for use in high-temperature heat transfer systems.[2]

-

Dye Carriers: They can act as solvents or carriers in the dyeing process for synthetic fibers.[2]

-

Chemical Intermediates: this compound serves as a building block in organic synthesis for creating more complex molecules, including potential pharmaceutical or agrochemical candidates. It is also an important reference compound in the analysis of environmental samples, particularly in studies of polychlorinated biphenyls (PCBs), as ethylated biphenyls can be found in related mixtures.[14][15]

Toxicological Profile and Safety

While specific toxicological data for this compound is limited, the broader class of biphenyls and their derivatives, particularly PCBs, has been studied extensively.[16][17] Biphenyl itself can cause kidney damage in animals with chronic exposure.[2][18] PCBs are known persistent organic pollutants with a range of toxic effects, including carcinogenicity and reproductive toxicity.[16][17][19]

Given this context, this compound must be handled with appropriate caution.

-

GHS Hazards: It may cause skin irritation, serious eye damage, and respiratory irritation.[4]

-

Handling Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[1][7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable compound for both industrial applications and fundamental research. Its unambiguous synthesis is best achieved through modern, regioselective methods like the Suzuki-Miyaura coupling, which avoids the isomeric mixtures common to older techniques. Proper characterization using a suite of spectroscopic methods (NMR, MS, IR) is essential to confirm its structure and purity. As with all biphenyl derivatives, a thorough understanding of its potential hazards and adherence to strict safety protocols are paramount for its responsible use in a research and development setting.

References

-

The Friedel-Crafts Reaction. (2014, February 27). chem.ucla.edu. Retrieved from [Link]

-

Jasperse, J. Grignard Reaction. web.mnstate.edu. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl biphenyl-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Nightingale, D. T. (1966). Alkylation of Biphenyl under Mild Friedel-Crafts Conditions. Industrial & Engineering Chemistry Product Research and Development, 5(2), 152-154.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

- El-Mekabaty, A., & Risha, E. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18443-18471.

- Hsieh, C. K., et al. (2012). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Journal of Toxicology and Environmental Health, Part B, 15(4), 259-279.

-

ResearchGate. (n.d.). Grignard PDF. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,4'-dimethyl-1,1'-biphenyl. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

- Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.

-

NIST. (n.d.). Phenol, 3-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ACS Publications. (n.d.). Alkylation of Biphenyl under Mild Friedel-Crafts Conditions. Industrial & Engineering Chemistry Product Research and Development. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

- Environmental Geochemistry and Health. (2025). Polychlorinated biphenyls induced toxicities upon cell lines and stem cells: a review. Environ Geochem Health, 47, 56.

- Safe, S. (1994). Toxicology, structure-function relationship, and human and environmental health impacts of polychlorinated biphenyls. Environmental Health Perspectives, 102(Suppl 1), 171-181.

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

DiVA portal. (n.d.). Suzuki reactions in novel liquids. Retrieved from [Link]

-

EPA. (n.d.). Biphenyl. United States Environmental Protection Agency. Retrieved from [Link]

-

University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information H NMR spectra and C NMR spectra... Retrieved from [Link]

-

eScholarship, University of California. (n.d.). UC Merced - eScholarship. Retrieved from [Link]

- ATSDR. (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Agency for Toxic Substances and Disease Registry.

-

ACS Publications. (n.d.). Assessment of Alkylated and Unsubstituted Polycyclic Aromatic Hydrocarbons in Air... Environmental Science & Technology. Retrieved from [Link]

-

Wikipedia. (n.d.). Aromatic compound. Retrieved from [Link]

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. Aromatic compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C14H14 | CID 79752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. gala.gre.ac.uk [gala.gre.ac.uk]

- 8. www1.udel.edu [www1.udel.edu]

- 9. ocf.berkeley.edu [ocf.berkeley.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. home.sandiego.edu [home.sandiego.edu]

- 12. researchgate.net [researchgate.net]

- 13. diva-portal.org [diva-portal.org]

- 14. This compound [webbook.nist.gov]

- 15. This compound [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. HEALTH EFFECTS - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. people.wou.edu [people.wou.edu]

An In-Depth Technical Guide to the Synthesis of 3-Ethylbiphenyl

Introduction: The Significance of 3-Ethylbiphenyl in Modern Chemistry

This compound is a biphenyl derivative of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its structural motif is a key component in the development of novel pharmaceuticals and functional materials. The strategic placement of the ethyl group at the 3-position influences the molecule's conformational properties and electronic distribution, making it a valuable building block for creating complex molecular architectures with tailored functions. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering researchers and drug development professionals a comprehensive resource grounded in established chemical principles and field-proven insights. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate synthetic strategy for a given application.

Strategic Approaches to the Synthesis of this compound

The construction of the this compound scaffold can be broadly categorized into two primary strategies:

-

Palladium-Catalyzed Cross-Coupling Reactions: These methods are the cornerstone of modern biaryl synthesis, offering high efficiency and functional group tolerance. The core principle involves the formation of a carbon-carbon bond between two aryl partners, one functionalized with a halide or triflate and the other with an organometallic moiety.

-

Classical Electrophilic Aromatic Substitution: The Friedel-Crafts reaction represents a traditional yet relevant approach, involving the direct ethylation of biphenyl.

This guide will focus on the most prevalent and practical methods within these categories: Suzuki-Miyaura Coupling, Negishi Coupling, and Kumada Coupling, followed by an analysis of the Friedel-Crafts Alkylation.

Part 1: Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds, and the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki underscores their profound impact on organic chemistry.[1] These reactions proceed through a common catalytic cycle, providing a versatile and powerful toolkit for constructing molecules like this compound.

The Suzuki-Miyaura Coupling: A Versatile and Robust Method

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for biaryl synthesis, celebrated for its mild reaction conditions, broad functional group compatibility, and the use of relatively low-toxicity and stable organoboron reagents.[2][3]

Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The reaction requires a base to activate the organoboron species, forming a borate complex that facilitates the transfer of the organic group to the palladium center during transmetalation.[5]

Two primary convergent pathways can be envisioned for the synthesis of this compound via Suzuki coupling:

-

Pathway A: Coupling of 3-ethylphenylboronic acid with a phenyl halide (e.g., bromobenzene).

-

Pathway B: Coupling of phenylboronic acid with a 1-halo-3-ethylbenzene (e.g., 1-bromo-3-ethylbenzene).

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound (Pathway B)

This protocol is a representative procedure adapted from established methodologies for Suzuki-Miyaura couplings.[6][7]

Materials:

-

1-Bromo-3-ethylbenzene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-ethylbenzene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in a minimal amount of toluene.

-

Reaction Initiation: Add the catalyst solution to the reaction flask, followed by a solvent mixture of toluene (5 mL), ethanol (2 mL), and water (1 mL).

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

| Parameter | Condition | Rationale |

| Palladium Source | Pd(OAc)₂ with PPh₃ | Forms the active Pd(0) catalyst in situ. |

| Base | K₂CO₃ | Activates the boronic acid for transmetalation.[5] |

| Solvent System | Toluene/Ethanol/Water | A biphasic system that dissolves both organic and inorganic reagents. |

| Temperature | 80-90 °C | Provides sufficient energy to drive the catalytic cycle without significant side reactions. |

Table 1: Key Parameters for Suzuki-Miyaura Synthesis of this compound

The Negishi Coupling: High Reactivity with Organozinc Reagents

The Negishi coupling utilizes organozinc reagents, which are more reactive than organoboranes, often allowing for milder reaction conditions and coupling with a broader range of electrophiles.[8][9] The primary consideration for this method is the preparation and handling of the air- and moisture-sensitive organozinc reagent.[10]

Mechanistic Rationale:

The catalytic cycle of the Negishi coupling mirrors that of other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.[10] The higher nucleophilicity of the organozinc reagent facilitates a rapid transmetalation step.

For the synthesis of this compound, the most common approach involves the preparation of an organozinc reagent from 1-bromo-3-ethylbenzene, followed by coupling with a phenyl halide.

Experimental Protocol: Negishi Synthesis of this compound

This protocol is based on general procedures for Negishi couplings.[10][11] Note: This reaction must be performed under strictly anhydrous and inert conditions.

Materials:

-

1-Bromo-3-ethylbenzene

-

Zinc dust (activated)

-

1,2-Dibromoethane

-

Anhydrous Tetrahydrofuran (THF)

-

Bromobenzene

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked flask under argon, stir zinc dust (1.5 equiv) in anhydrous THF. Add a few drops of 1,2-dibromoethane to activate the zinc surface, which is indicated by gentle bubbling.

-

Formation of Organozinc Reagent: Slowly add a solution of 1-bromo-3-ethylbenzene (1.0 equiv) in anhydrous THF to the activated zinc suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux. Stir until the Grignard test is negative, indicating complete formation of the organozinc reagent.

-

Coupling Reaction: In a separate flame-dried flask under argon, dissolve bromobenzene (1.0 equiv) and Pd(PPh₃)₄ (2-5 mol%) in anhydrous THF.

-

Addition of Organozinc Reagent: Slowly add the freshly prepared 3-ethylphenylzinc bromide solution to the mixture of bromobenzene and catalyst at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (silica gel, hexanes) to yield this compound.

The Kumada Coupling: Utilizing Grignard Reagents

The Kumada coupling, one of the earliest developed cross-coupling reactions, employs highly reactive Grignard reagents.[12][13] This high reactivity can be advantageous, allowing for rapid reactions, but it also limits the functional group tolerance of the substrates.[14]

Mechanistic Rationale:

The catalytic cycle is analogous to the Suzuki and Negishi couplings.[15] The highly nucleophilic Grignard reagent readily undergoes transmetalation with the palladium(II) intermediate. A key consideration is the potential for homo-coupling of the Grignard reagent (Wurtz-type reaction), which can be minimized by slow addition of the Grignard reagent to the reaction mixture.[16]

Experimental Protocol: Kumada Synthesis of this compound

This protocol is adapted from general procedures for Kumada couplings.[1] Note: This reaction requires strict anhydrous and inert conditions.

Materials:

-

1-Bromo-3-ethylbenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Bromobenzene

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp))

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under argon, prepare the Grignard reagent from 1-bromo-3-ethylbenzene (1.1 equiv) and magnesium turnings (1.2 equiv) in anhydrous diethyl ether.

-

Coupling Reaction: In a separate flame-dried flask, dissolve bromobenzene (1.0 equiv) and NiCl₂(dppp) (1-3 mol%) in anhydrous diethyl ether.

-

Addition of Grignard Reagent: Slowly add the prepared 3-ethylphenylmagnesium bromide solution to the mixture of bromobenzene and catalyst at 0 °C.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up: Carefully quench the reaction with dilute HCl. Extract with diethyl ether, wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify by vacuum distillation or column chromatography to obtain this compound.

| Coupling Method | Organometallic Reagent | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Organoboron | Stable, low toxicity, high functional group tolerance | Requires a base for activation |

| Negishi | Organozinc | High reactivity, good functional group tolerance | Air and moisture sensitive reagents |

| Kumada | Organomagnesium (Grignard) | Highly reactive, readily available reagents | Low functional group tolerance, risk of homo-coupling |

Table 2: Comparison of Cross-Coupling Methods for this compound Synthesis

Part 2: Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds to an aromatic ring.[17][18] In the context of this compound synthesis, this would involve the direct ethylation of biphenyl.

Mechanistic Considerations and Regioselectivity:

The reaction proceeds via an electrophilic aromatic substitution mechanism, where an ethyl carbocation or a related electrophilic species is generated from an ethyl halide (e.g., chloroethane or bromoethane) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[19]

A significant challenge in the Friedel-Crafts alkylation of biphenyl is controlling the regioselectivity. The phenyl substituent is an ortho, para-director. Therefore, the ethylation of biphenyl will produce a mixture of 2-ethylbiphenyl, 4-ethylbiphenyl, and potentially di- and poly-alkylated products. The formation of the meta-isomer, this compound, is generally not favored under kinetic control. However, under thermodynamic control (higher temperatures, longer reaction times, or with specific catalysts), isomerization can occur, potentially increasing the yield of the more stable meta-isomer. A patent describes a method for producing ethylbiphenyls using specific solid acid catalysts where the reaction temperature can influence the isomer distribution.

Due to the formation of isomeric mixtures and the difficulty in isolating the desired this compound in high purity, Friedel-Crafts alkylation is generally less preferred for the specific synthesis of this isomer compared to the more regioselective cross-coupling methods.

Conclusion and Outlook

This guide has detailed the principal synthetic pathways for obtaining this compound. For researchers requiring high purity and predictable outcomes, the palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent the most strategic and reliable approach. The choice between Suzuki, Negishi, and Kumada couplings will often depend on the availability of starting materials and the tolerance of other functional groups within the synthetic scheme. While the Friedel-Crafts alkylation offers a more direct approach from biphenyl, the inherent lack of regioselectivity presents significant purification challenges, making it a less desirable method for targeted synthesis of the 3-isomer. As the demand for functionalized biaryl compounds continues to grow, the continued development and optimization of these synthetic methodologies will remain a vital area of research in organic chemistry.

References

-

Cezmi Kayan, Nermin Biricik & Murat Aydemir. (2011). Aminophosphine ligands: Synthesis, coordination chemistry, and activity of their palladium(II) complexes in Heck and Suzuki cross-coupling reactions. ResearchGate. [Link]

-

Chem-Station Int. Ed. (2014). Kumada-Tamao-Corriu Cross Coupling. Chem-Station. [Link]

-

Columbia University. (2014). The Friedel-Crafts Reaction. [Link]

-

Christine B. Baltus. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

-

Grokipedia. (n.d.). Negishi coupling. Grokipedia. [Link]

-

Wikipedia. (2023). Kumada coupling. [Link]

-

Wikipedia. (2023). Negishi coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link]

-

NROChemistry. (2020). Kumada Coupling. [Link]

-

Slideshare. (n.d.). Kumada cross coupling reaction. [Link]

-

Xu, B., & Tang, W. (2017). Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. Tetrahedron Letters, 58(29), 2816-2819. [Link]

-

Organic Syntheses. (n.d.). ENANTIOSELECTIVE, STEREOCONVERGENT NEGISHI CROSS-COUPLINGS OF α-BROMO AMIDES WITH ALKYLZINC REAGENTS. [Link]

-

Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]

-

El-Faham, A., & Dahl, T. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18433-18490. [Link]

-

NobelPrize.org. (2010). The Nobel Prize in Chemistry 2010. [Link]

-

Organic Syntheses. (n.d.). PHOSPHINE–NICKEL COMPLEX CATALYZED CROSS-COUPLING OF GRIGNARD REAGENTS WITH ARYL AND ALKENYL HALIDES: 1,2-DIBUTYLBENZENE. [Link]

- Google Patents. (n.d.). Improved process for the kumada coupling reaction.

-

Wikipedia. (2023). Friedel–Crafts reaction. [Link]

-

DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]

-

Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

-

NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. [Link]

-

ResearchGate. (2015). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl intermediates with different substituents and (b) cyclization using different nitrogen-containing groups and catalysts. [Link]

-

Jain, P., & Kumar, A. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Acute Disease, 2(3), 171-185. [Link]

-

Royal Society of Chemistry. (n.d.). General procedure for the Suzuki cross-coupling reaction between aryl halides and aryl boronic acids. [Link]

-

ResearchGate. (2010). Suzuki coupling reactions of bromoarenes with phenylboronic acid with the PPd(0) catalyst film. [Link]

-

ResearchGate. (2012). Suzuki coupling reaction of bromobenzene with phenylboronic acid. [Link]

-

ResearchGate. (2011). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

-

ResearchGate. (2017). (A) Schematic representation of the Suzuki reaction of bromobenzene with phenylboronic acid under aqueous conditions. (B) Time dependent conversion e ffi ciency of the Suzuki reaction of bromobenzene with phenylboronic acid under aqueous and aerobic conditions determined by GC analysis. [Link]

-

ResearchGate. (2016). Coupling of bromobenzene and phenyboronic acid catalyzed by palladium complex. [Link]

-

ResearchGate. (2019). The catalytic cycle for coupling of bromobenzene and phenylboronic acid over the Pd–H-Beta zeolite. [Link]

- Google Patents. (n.d.). Method of making ethylbiphenyls.

Sources

- 1. Negishi Coupling [organic-chemistry.org]

- 2. gala.gre.ac.uk [gala.gre.ac.uk]

- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Negishi coupling - Wikipedia [en.wikipedia.org]

- 10. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. Kumada Coupling [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Kumada coupling - Wikipedia [en.wikipedia.org]

- 16. US20130109876A1 - Process for the preparation of organozinc halides - Google Patents [patents.google.com]

- 17. ocf.berkeley.edu [ocf.berkeley.edu]

- 18. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 19. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 3-Ethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract: This technical guide provides a detailed examination of the critical physical properties of 3-Ethylbiphenyl (CAS No. 5668-93-9), a substituted biphenyl of interest in various chemical and pharmaceutical research domains. The document elucidates the experimentally determined boiling and melting points, alongside other key physicochemical parameters. A procedural overview for the determination of these properties is presented, underscoring the principles of scientific integrity and experimental robustness. This guide is intended to serve as a foundational resource for professionals engaged in drug development, chemical synthesis, and material science, where a thorough understanding of a compound's physical characteristics is paramount for procedural design, safety, and application.

Introduction to this compound

3-Ethylbhenyl is an aromatic hydrocarbon belonging to the biphenyl family of compounds.[1][2] Structurally, it is characterized by a biphenyl core with an ethyl group substituted at the meta-position of one of the phenyl rings.[3][4] This substitution pattern imparts specific physicochemical properties that influence its behavior in various chemical and physical processes. A precise understanding of these properties, particularly the phase transition temperatures—boiling and melting points—is fundamental for its application in synthesis, formulation, and as a potential intermediate in the development of pharmacologically active molecules.[2] The molecular formula for this compound is C₁₄H₁₄, and its molecular weight is approximately 182.26 g/mol .[1][3][4]

Physicochemical Properties of this compound

The physical properties of a compound are dictated by its molecular structure and the intermolecular forces that result. For this compound, the presence of the biphenyl system and the alkyl substituent are key determinants of its boiling and melting points.

Summary of Physical Properties

The following table summarizes the key physical properties of this compound based on collated data from authoritative sources.

| Property | Value | Units | Source |

| CAS Registry Number | 5668-93-9 | N/A | [3][4][5] |

| Molecular Formula | C₁₄H₁₄ | N/A | [1][3][4] |

| Molecular Weight | 182.2610 | g/mol | [3][4] |

| Normal Boiling Point | 559.11 (285.96) | K (°C) | [3] |

| 284 | °C | [6] | |

| Reduced Pressure Boiling Point | 416.2 at 0.014 | K at atm | [3] |

| Melting Point | 245.58 (-27.57) | K (°C) | [3] |

| -27 | °C | [6] | |

| Density | 0.971 | g/cm³ | [6] |

In-depth Discussion of Boiling and Melting Points

The boiling point of this compound at standard atmospheric pressure is reported to be 284-285.96 °C.[3][6] This relatively high boiling point is a consequence of the significant van der Waals forces between the large, polarizable biphenyl rings of adjacent molecules. The presence of the ethyl group, while adding to the molecular weight, does not introduce strong polar interactions. The boiling point at reduced pressure is significantly lower, a principle often exploited in the purification of high-boiling-point compounds to prevent thermal decomposition.[3]

The melting point of this compound is approximately -27 °C.[3][6] The asymmetry introduced by the meta-substituted ethyl group can disrupt the crystal lattice packing compared to a more symmetrical molecule like biphenyl itself, which can influence the melting point. A lower melting point generally suggests less efficient packing in the solid state.

Experimental Determination of Physical Properties

To ensure the reliability of physical property data, standardized and validated experimental protocols are essential. The following sections outline the methodologies for determining the boiling and melting points of a compound like this compound.

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental characterization of the boiling and melting points of a chemical substance.

Caption: Workflow for the experimental determination of melting and boiling points.

Protocol for Melting Point Determination (Capillary Method)

The capillary method is a straightforward and widely used technique for determining the melting point of a solid.

Principle: A small, finely powdered sample is heated in a sealed capillary tube. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Methodology:

-

Sample Preparation: Ensure the this compound sample is of high purity. If it is a solid at room temperature, finely powder a small amount.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the apparatus at a controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: Observe the sample closely. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Trustworthiness: The sharpness of the melting range is a good indicator of purity. Impurities tend to broaden the melting range and depress the melting point.

Protocol for Boiling Point Determination (Distillation Method)

The distillation method is a common and reliable technique for determining the boiling point of a liquid.

Principle: A liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, a condenser, a thermometer placed correctly (the top of the bulb level with the side arm of the distillation head), and a receiving flask.

-

Sample Addition: Add a sample of this compound to the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask.

-

Equilibrium and Measurement: As the liquid boils, a condensation ring will rise. When the vapor temperature stabilizes while the liquid is actively boiling and condensing, this temperature is recorded as the boiling point.

-

Pressure Correction: For high-precision work, the atmospheric pressure should be recorded, and the boiling point can be corrected to standard pressure if necessary.